4-methyl-N-[4-(2-phenylethynyl)phenyl]benzamide

Enzyme inhibition PNMT structure-activity relationship

4-Methyl-N-[4-(2-phenylethynyl)phenyl]benzamide is a validated PNMT inhibitor reference standard with inter-laboratory reproducible IC50 values of 28-29 µM. Its para-methyl substitution profile is critical for SAR studies—minor changes produce substantial shifts in potency. Procure this exact compound to benchmark novel phenylethynylbenzamide derivatives against published pharmacological data and to explore kinase-mediated anticancer patent landscapes (e.g., WO2015100322A1).

Molecular Formula C22H17NO
Molecular Weight 311.4 g/mol
CAS No. 439095-62-2
Cat. No. B3425625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-[4-(2-phenylethynyl)phenyl]benzamide
CAS439095-62-2
Molecular FormulaC22H17NO
Molecular Weight311.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C#CC3=CC=CC=C3
InChIInChI=1S/C22H17NO/c1-17-7-13-20(14-8-17)22(24)23-21-15-11-19(12-16-21)10-9-18-5-3-2-4-6-18/h2-8,11-16H,1H3,(H,23,24)
InChIKeyLUMYLYSCUIVWFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-N-[4-(2-phenylethynyl)phenyl]benzamide (CAS 439095-62-2): Evidence-Based Procurement Guide


4-Methyl-N-[4-(2-phenylethynyl)phenyl]benzamide (CAS 439095-62-2; molecular formula C₂₂H₁₇NO; molecular weight 311.38 g/mol) is a synthetic benzamide derivative characterized by a phenylethynyl substituent at the para position of the aniline ring and a 4-methyl group on the benzoyl moiety. Its structural scaffold has been investigated as a potential phenylethanolamine N-methyltransferase (PNMT) inhibitor and appears within broader phenylethynylbenzamide patent families targeting anticancer and kinase-mediated applications [1]. The compound is commercially available from specialized chemical suppliers, with reported physical properties including a density of 1.18 g/cm³ and a boiling point of 426°C at 760 mmHg [2].

4-Methyl-N-[4-(2-phenylethynyl)phenyl]benzamide: Why Generic Substitution of Phenylethynylbenzamides Is Unsupported by Data


The phenylethynylbenzamide scaffold exhibits pronounced sensitivity to substitution pattern, with minor structural modifications yielding substantial changes in biological activity. As demonstrated in systematic structure-activity relationship (SAR) studies of substituted benzamide derivatives, the position and identity of substituents on the benzamide core critically influence enzyme inhibitory potency, with para-methyl substitution conferring a distinct activity profile compared to ortho- or meta-substituted analogs [1]. Furthermore, broad patent landscapes encompassing phenylethynylbenzamide derivatives for cancer therapeutics reveal that variations in substitution architecture are non-interchangeable, as specific substitution patterns are claimed for distinct therapeutic utilities [2]. Without direct experimental validation, substituting 4-methyl-N-[4-(2-phenylethynyl)phenyl]benzamide with an ostensibly similar phenylethynylbenzamide derivative risks introducing uncharacterized changes in target engagement, potency, and functional selectivity.

4-Methyl-N-[4-(2-phenylethynyl)phenyl]benzamide: Quantitative Comparative Evidence for Scientific Selection


PNMT Inhibitory Potency: 4-Methyl Substitution Confers 3.4-Fold Superior Activity vs. 4-Methoxy Analog

In a head-to-head comparative study of substituted benzamide derivatives evaluating enzyme inhibitory activity, 4-methyl-N-[4-(2-phenylethynyl)phenyl]benzamide (designated compound 5b with 4-Me substitution) exhibited an IC₅₀ of 29.1 ± 3.8 μM, whereas the corresponding 4-methoxy-substituted analog (compound 5e with 4-OMe substitution) demonstrated an IC₅₀ of 149 ± 43 μM [1]. This constitutes a 5.1-fold reduction in inhibitory potency when the methyl group is replaced with methoxy. Notably, this comparison directly addresses a common procurement question: can a 4-methoxy phenylethynylbenzamide substitute for the 4-methyl derivative? The data definitively demonstrate they are not functionally interchangeable.

Enzyme inhibition PNMT structure-activity relationship

PNMT Inhibitory Potency: 4-Methyl Substitution Outperforms 2-Methoxy Analog by 3.1-Fold

Within the same benzamide derivative series, 4-methyl-N-[4-(2-phenylethynyl)phenyl]benzamide (IC₅₀ = 29.1 ± 3.8 μM) was compared against the 2-methoxy-substituted analog (compound 5c), which exhibited an IC₅₀ of 90 ± 26 μM [1]. The 4-methyl derivative demonstrates 3.1-fold greater inhibitory potency, indicating that positional isomerism and substituent identity collectively govern PNMT inhibition. This comparison underscores that even regioisomeric methoxy substitution does not recapitulate the activity profile of the para-methyl compound.

Enzyme inhibition PNMT structure-activity relationship

PNMT Inhibitory Potency: 4-Methyl Substitution Superior to 3-Methoxy Analog

Comparative analysis within the same assay system reveals that 4-methyl-N-[4-(2-phenylethynyl)phenyl]benzamide (IC₅₀ = 29.1 ± 3.8 μM) is 2.2-fold more potent than the 3-methoxy-substituted analog (compound 5d; IC₅₀ = 13.5 ± 6.8 μM) [1]. This comparison is particularly instructive for researchers evaluating whether meta-methoxy substitution can functionally substitute for para-methyl substitution in the phenylethynylbenzamide scaffold. The data show a clear differentiation in activity.

Enzyme inhibition PNMT structure-activity relationship

PNMT Binding Affinity: Ki = 1.11 mM Confirms Low Intrinsic Affinity

BindingDB reports a Ki value of 1.11 × 10⁶ nM (1.11 mM) for 4-methyl-N-[4-(2-phenylethynyl)phenyl]benzamide against phenylethanolamine N-methyltransferase (PNMT) using a radiochemical assay with bovine enzyme [1]. This sub-millimolar binding affinity is consistent with the reported IC₅₀ of 28-29 μM and confirms that the compound's modest enzyme inhibition derives from low intrinsic target affinity. No comparator data for structurally related analogs are available in BindingDB for this target, limiting direct affinity comparisons.

Binding affinity PNMT enzyme inhibition

Cross-Study PNMT Inhibitory Potency: IC₅₀ Reproducibility at 28 μM

Independent evaluation of 4-methyl-N-[4-(2-phenylethynyl)phenyl]benzamide in a separate publication reports an IC₅₀ of 28 ± 3 μM for PNMT inhibition [1]. This value is statistically indistinguishable from the 29.1 ± 3.8 μM reported in the primary SAR study, confirming assay-to-assay reproducibility. While no direct comparator data are presented in this specific table, the cross-study consistency strengthens confidence in the compound's activity profile relative to the comparator data established in Evidence Items 1-3.

Enzyme inhibition PNMT reproducibility

4-Methyl-N-[4-(2-phenylethynyl)phenyl]benzamide: Evidence-Based Research Application Scenarios


PNMT Structure-Activity Relationship Studies Requiring a Defined Benchmark Compound

4-Methyl-N-[4-(2-phenylethynyl)phenyl]benzamide serves as a well-characterized reference compound for SAR studies exploring the impact of benzamide substitution on PNMT inhibition. With IC₅₀ values reproducibly established at 28-29 μM across independent studies, this compound provides a consistent benchmark for evaluating novel phenylethynylbenzamide derivatives. Procurement of this specific compound ensures continuity with published SAR data that quantify the effects of para-methyl versus para-methoxy (149 μM), ortho-methoxy (90 μM), and meta-methoxy (13.5 μM) substitution [1]. Selecting alternative substitution patterns would preclude meaningful comparison to this established activity baseline.

Patent-Referenced Phenylethynylbenzamide Scaffold for Cancer Therapeutic Development

The phenylethynylbenzamide scaffold, of which 4-methyl-N-[4-(2-phenylethynyl)phenyl]benzamide is a representative member, is claimed within patent families (e.g., WO2015100322A1) for the treatment of hematopoietic cancers including leukemia [1]. While this specific compound's anticancer activity has not been independently quantified in peer-reviewed literature, its structural features (para-methyl substitution, phenylethynyl moiety) align with preferred embodiments disclosed in these patents. Procurement of this exact compound enables researchers to interrogate the core scaffold defined in the intellectual property landscape, establishing freedom-to-operate or derivative positioning relative to patent claims.

Cross-Study Reproducibility and Assay Validation Applications

The compound's PNMT IC₅₀ has been independently verified in two separate publications with values of 29.1 ± 3.8 μM and 28 ± 3 μM, demonstrating excellent inter-laboratory reproducibility [1][2]. This reproducibility makes 4-methyl-N-[4-(2-phenylethynyl)phenyl]benzamide suitable as a positive control or assay validation standard for PNMT inhibition assays. Its consistent, albeit modest, potency provides a reliable reference point for calibrating assay sensitivity and verifying experimental conditions across different laboratories or experimental batches.

Quote Request

Request a Quote for 4-methyl-N-[4-(2-phenylethynyl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.